molecular formula C5H11BrO B1268050 1-Bromo-4-methoxybutane CAS No. 4457-67-4

1-Bromo-4-methoxybutane

Cat. No.: B1268050
CAS No.: 4457-67-4
M. Wt: 167.04 g/mol
InChI Key: ALOQTNHQNMYBDE-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-4-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxy-1-butanol with phosphorus tribromide (PBr3) in the presence of a solvent like diethyl ether . The reaction typically proceeds under reflux conditions, and the product is purified through distillation.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-Bromo-4-methoxybutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxybutanol, while elimination with sodium ethoxide would produce 4-methoxy-1-butene.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxybutane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

1-Bromo-4-methoxybutane can be compared with other similar compounds such as:

    1-Bromo-4-chlorobutane: Similar in structure but with a chlorine atom instead of a methoxy group.

    1-Bromo-4-fluorobutane: Contains a fluorine atom instead of a methoxy group.

    1-Bromo-4-iodobutane: Contains an iodine atom instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which imparts different reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

1-bromo-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOQTNHQNMYBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334569
Record name 1-Bromo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4457-67-4
Record name 1-Bromo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-methoxybutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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